molecular formula C19H23F2N5 B6438592 4-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine CAS No. 2549066-47-7

4-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B6438592
CAS No.: 2549066-47-7
M. Wt: 359.4 g/mol
InChI Key: FQXRLBKWMGDZTM-UHFFFAOYSA-N
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Description

4-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine is a pyrimidine-based compound featuring a piperazine moiety substituted at the 4-position with a 3,4-difluorophenylmethyl group and a pyrrolidine substituent at the 6-position. Pyrimidine derivatives are widely studied in medicinal chemistry due to their versatility in interacting with biological targets, particularly enzymes and receptors involved in neurological and oncological pathways . The piperazine ring enhances solubility through its basic nitrogen atoms, while the 3,4-difluorophenyl group may improve metabolic stability and membrane permeability due to fluorine’s electronegativity and small atomic radius.

Properties

IUPAC Name

4-[4-[(3,4-difluorophenyl)methyl]piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F2N5/c20-16-4-3-15(11-17(16)21)13-24-7-9-26(10-8-24)19-12-18(22-14-23-19)25-5-1-2-6-25/h3-4,11-12,14H,1-2,5-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXRLBKWMGDZTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)CC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative.

    Substitution with Piperazine: The pyrimidine core is then reacted with 1-(3,4-difluorobenzyl)piperazine under nucleophilic substitution conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Introduction of Pyrrolidine: Finally, the compound is treated with pyrrolidine under similar nucleophilic substitution conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyrrolidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could lead to the formation of amine derivatives.

Scientific Research Applications

4-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related pyrimidine and heterocyclic derivatives, focusing on substituent effects and hypothesized pharmacological implications.

Structural and Functional Comparison

Compound Name (Core Structure) Key Substituents Structural Differences vs. Target Compound Hypothesized Implications
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine (Pyrimidine) - 4-Methyl
- 6-Piperidin-1-yl
- Piperidine (6-membered) vs. pyrrolidine (5-membered)
- Lacks piperazine and fluorophenyl groups
Reduced solubility due to absence of basic piperazine. Piperidine’s larger ring may alter binding pocket interactions. Methyl group increases lipophilicity.
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine (Thienopyrimidine) - Thieno[2,3-d]pyrimidine core
- 3,4-Dichlorophenyl
- 4-Fluorophenyl
- 6-Methyl
- Fused thiophene-pyrimidine core vs. simple pyrimidine
- Dichlorophenyl (electron-withdrawing) vs. difluorophenyl
Increased lipophilicity and steric bulk from fused ring and dichlorophenyl. Dichloro groups may reduce metabolic stability compared to difluoro.
12-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinothieno[2,3-d]pyrimidine (Thienopyrimidine) - Morpholino
- Methylsulfonylpiperazine
- Chloro substituent
- Morpholine (oxygen-containing) vs. pyrrolidine
- Methylsulfonyl group (polar)
Morpholine enhances solubility; methylsulfonyl may improve target selectivity. Chloro substituent increases molecular weight and potential toxicity.
N-{4-[(4-Dimethylamino-benzylidene)amino]-6-...-triazin-2-yl}-N-...-4-oxo-4-pyrrolidin-1-yl-butylamide (Triazine) - Triazine core
- Dimethylamino groups
- Pyrrolidinyl butyramide
- Triazine vs. pyrimidine core
- Multiple dimethylamino and hydroxymethyl groups
Triazine’s higher nitrogen content may enhance hydrogen bonding but reduce metabolic stability. Dimethylamino groups increase basicity and solubility.

Key Observations

Core Heterocycle: Pyrimidine derivatives (e.g., target compound, ) are simpler and more synthetically accessible than fused thienopyrimidines () or triazines (). The latter may exhibit enhanced rigidity and binding affinity but face challenges in bioavailability due to increased molecular weight .

Substituent Effects: Piperazine vs. Fluorophenyl vs. Chlorophenyl: The target’s 3,4-difluorophenyl group likely improves metabolic stability and electronic effects compared to dichlorophenyl () or chlorinated analogs () . Pyrrolidine vs. Larger Rings: Pyrrolidine’s compact structure may confer favorable entropic effects during target binding compared to piperidine or morpholine .

Therapeutic Potential: Thienopyrimidines () are frequently explored as kinase inhibitors, whereas pyrimidines like the target compound may target neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to their piperazine-pyrrolidine pharmacophore .

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